H-Ile-OtBu.HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ile-OtBu.HCl typically involves the esterification of isoleucine with tert-butyl alcohol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
H-Ile-OtBu.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acids are used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various isoleucine derivatives .
Scientific Research Applications
H-Ile-OtBu.HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies related to protein synthesis and enzyme activity.
Medicine: It is investigated for its potential therapeutic applications, including its role in drug development.
Industry: This compound is used in the production of various biochemical products .
Mechanism of Action
The mechanism of action of H-Ile-OtBu.HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks. These effects are mediated through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
D-beta-homomethionine: A derivative of methionine.
L-beta-homomethionine: Another methionine derivative.
Tosyl-L-arginine: A derivative of arginine.
Z-DL-Pro-OH: A derivative of proline
Uniqueness
H-Ile-OtBu.HCl is unique due to its specific structure and properties, which make it particularly useful in peptide synthesis and biochemical research. Its tert-butyl ester group provides stability and facilitates various chemical reactions, making it a valuable compound in scientific studies .
Properties
CAS No. |
119483-46-4 |
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Molecular Formula |
C10H22ClNO2 |
Molecular Weight |
223.74 g/mol |
IUPAC Name |
tert-butyl (2S,3R)-2-amino-3-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c1-6-7(2)8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t7-,8+;/m1./s1 |
InChI Key |
IFRYMHOZFAPYPJ-WLYNEOFISA-N |
SMILES |
CCC(C)C(C(=O)OC(C)(C)C)N.Cl |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)OC(C)(C)C)N.Cl |
Canonical SMILES |
CCC(C)C(C(=O)OC(C)(C)C)N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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